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The benzilic acid rearrangement, a cornerstone of organic synthesis since its discovery by

Justus von Liebig in 1838, represents the first documented example of a molecular

rearrangement.[1] This reaction, involving the conversion of a 1,2-diketone to an α-hydroxy

carboxylic acid in the presence of a strong base, is a classic example of an intramolecular

redox process.[1] In this transformation, one carbonyl carbon is oxidized to a carboxylic acid,

while the adjacent carbonyl carbon is reduced to a hydroxyl group.[1] This in-depth technical

guide explores the core intramolecular redox nature of the benzilic acid rearrangement,

supported by mechanistic evidence, quantitative data, and detailed experimental protocols.

The Reaction Mechanism: An Intramolecular Redox
Cascade
The generally accepted mechanism for the benzilic acid rearrangement, first proposed in its

entirety by Sir Christopher Ingold, involves a series of steps that highlight its intramolecular

redox character. The reaction is second order overall, being first order with respect to both the

diketone and the base.[1]

The process commences with the nucleophilic attack of a hydroxide ion on one of the

electrophilic carbonyl carbons of the 1,2-diketone (e.g., benzil) to form a tetrahedral alkoxide

intermediate. This initial step is a rapid and reversible equilibrium. The subsequent and rate-

determining step involves a 1,2-migration of an aryl or alkyl group to the adjacent carbonyl
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carbon. This migration is concerted with the formation of a new carbonyl group and the

reduction of the other. Finally, a rapid, irreversible proton transfer from the newly formed

carboxylic acid to the more basic alkoxide generates the stable carboxylate salt, which is then

protonated during acidic workup to yield the final α-hydroxy carboxylic acid product.

The intramolecular redox nature is evident in the key rearrangement step. The migrating

group's carbon atom is oxidized as it becomes part of the carboxylic acid moiety, while the

carbon atom to which it migrates is reduced, ultimately forming the alcohol functional group.

Mechanistic Evidence
Isotopic Labeling Studies: The use of ¹⁸O-labeled water provides crucial insight into the

reaction mechanism. Experiments have shown that when the reaction is carried out in H₂¹⁸O,

the carbonyl oxygen of the starting diketone undergoes rapid exchange with ¹⁸O from the

solvent, much faster than the rearrangement itself.[1] This observation supports the initial

reversible formation of the tetrahedral intermediate and confirms that this step is not rate-

determining.[1] Furthermore, isotopic studies using deuterated water (D₂O) have shown that

the reaction proceeds faster in D₂O than in H₂O. This is attributed to the greater basicity of the

deuteroxide ion (OD⁻) compared to the hydroxide ion (OH⁻), indicating that the nucleophilic

attack is a key part of the reaction kinetics and that a proton transfer is not involved in the rate-

determining step.[1][2]

Kinetic Isotope Effects: The absence of a primary kinetic isotope effect when the migrating

hydrogen is replaced by deuterium in substrates like phenylglyoxal suggests that the C-H bond

is not broken in the rate-determining step. This further supports the multi-step mechanism over

a concerted process where hydride migration and rearrangement would occur simultaneously.

Substituent Effects: The rate of the benzilic acid rearrangement is significantly influenced by

the electronic nature of the substituents on the aromatic rings of benzil derivatives. Electron-

withdrawing groups on the migrating aryl group accelerate the reaction, while electron-donating

groups retard it. This is consistent with the development of a partial positive charge on the

migrating group in the transition state of the rate-determining 1,2-shift. A Hammett plot for the

rearrangement of substituted benzils yields a positive ρ value, indicating that the reaction is

facilitated by the stabilization of negative charge in the transition state, which is achieved by

electron-withdrawing substituents.
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Quantitative Data
Reaction Yields
The yields of the benzilic acid rearrangement are generally high for aromatic 1,2-diketones.

However, for aliphatic diketones, especially those with enolizable α-protons, the yields can be

significantly lower due to competing side reactions such as aldol condensation.[3][4]

Substrate (1,2-
Diketone)

Product (α-Hydroxy
Carboxylic Acid)

Typical Yield (%) Reference

Benzil Benzilic acid 80-90 [5]

Furil Furilic acid High [2]

Cyclohexane-1,2-

dione

1-

Hydroxycyclopentane

carboxylic acid

Moderate [2]

2,2,5,5-

Tetramethylcyclohexa

ne-1,2-dione

1-Hydroxy-2,2,4,4-

tetramethylcyclopenta

necarboxylic acid

Good [3]

Butane-2,3-dione
2-Hydroxy-2-

methylpropanoic acid
Low [3]

Table 1: Representative Yields for the Benzilic Acid Rearrangement with Various Substrates.

Kinetic Data
The kinetics of the benzilic acid rearrangement have been studied for various substituted

benzils. The reaction is facilitated by electron-withdrawing groups, which stabilize the

developing negative charge in the transition state of the migratory step.
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Migrating Group Relative Rate of Migration

p-Nitrophenyl > Phenyl

Phenyl 1.0

p-Methoxyphenyl < Phenyl

Alkyl << Aryl

Table 2: Relative Migratory Aptitude of Different Groups in the Benzilic Acid Rearrangement.

Experimental Protocols
Synthesis of Benzilic Acid from Benzil
This protocol details the classic synthesis of benzilic acid from benzil.

Materials:

Benzil

Potassium hydroxide (KOH)

95% Ethanol

Water

Hydrochloric acid (HCl), concentrated

Decolorizing carbon (optional)

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve benzil in 95% ethanol by

gentle heating.

Prepare a solution of potassium hydroxide in water and add it to the benzil solution.
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Heat the reaction mixture to reflux for 15-20 minutes. The color of the solution will typically

change from yellow to deep blue or brown.[5]

After the reflux period, cool the reaction mixture in an ice bath to precipitate the potassium

salt of benzilic acid.

Collect the potassium benzilate salt by vacuum filtration and wash it with a small amount of

cold ethanol.

Dissolve the salt in hot water. If the solution is colored, a small amount of decolorizing

carbon can be added, and the solution filtered hot.

Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid with

stirring until the solution is acidic (pH ~2).

Benzilic acid will precipitate as a white solid.

Collect the product by vacuum filtration, wash thoroughly with cold water to remove any

inorganic salts, and dry.

Isotopic Labeling Experiment with ¹⁸O-Water
This protocol outlines a method to demonstrate the reversible nature of the initial hydroxide

attack using ¹⁸O-labeled water.

Materials:

Benzil

Potassium hydroxide (KOH)

¹⁸O-labeled water (H₂¹⁸O)

Dioxane (as a co-solvent to ensure solubility)

Standard workup reagents

Procedure:
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Perform the benzilic acid rearrangement as described in Protocol 3.1, but replace a portion

of the water with H₂¹⁸O.

At various time intervals, quench small aliquots of the reaction mixture.

Isolate the unreacted benzil from these aliquots.

Analyze the recovered benzil using mass spectrometry to determine the extent of ¹⁸O

incorporation into the carbonyl groups.

Compare the rate of ¹⁸O incorporation with the rate of formation of benzilic acid. The

significantly faster rate of incorporation provides evidence for the rapid and reversible initial

nucleophilic attack.

Visualizing the Process
Reaction Mechanism
Caption: The mechanism of the benzilic acid rearrangement.

Experimental Workflow
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Reaction Setup

Workup and Isolation

Dissolve Benzil in Ethanol

Add Aqueous KOH Solution

Reflux the Mixture

Cool to Precipitate Potassium Benzilate

Reaction Complete

Filter and Wash the Salt

Dissolve Salt in Hot Water

Acidify with HCl to Precipitate Benzilic Acid

Filter, Wash, and Dry the Product

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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